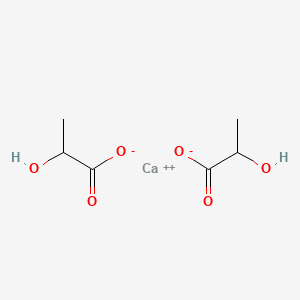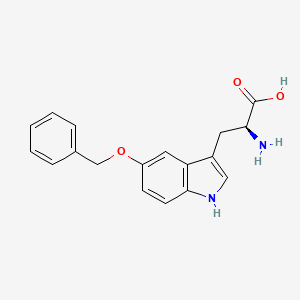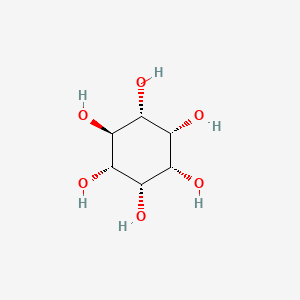![molecular formula C10H15BrO B3428094 (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 64474-54-0](/img/structure/B3428094.png)
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic organic compound characterized by its unique structure and bromine substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of 3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: Formation of 3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 3-carboxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological studies, particularly in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of research in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various conditions, although specific applications are still under study.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can interact with enzymes and receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A structurally related compound with similar bicyclic framework but without the bromine substitution.
Bromocamphor: Another brominated derivative of camphor, differing in the position of the bromine atom.
Uniqueness
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and bromine substitution. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
64474-54-0 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
(1S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |
Clave InChI |
NJQADTYRAYFBJN-HNQUHTCLSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
SMILES isomérico |
C[C@]12CCC(C1(C)C)C(C2=O)Br |
SMILES canónico |
CC1(C2CCC1(C(=O)C2Br)C)C |
Punto de ebullición |
274.0 °C |
melting_point |
76.5 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)









![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)
![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)


